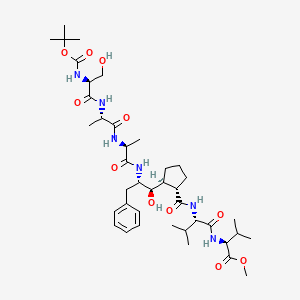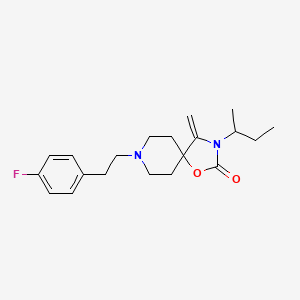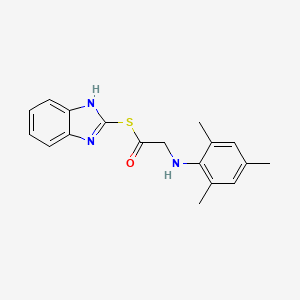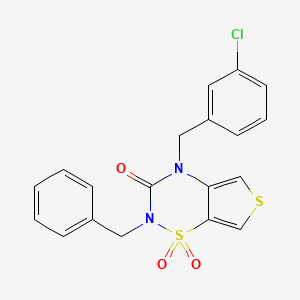
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno-thiadiazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno-thiadiazine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of substituents such as the 3-chlorophenyl and phenylmethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as catalysts in various chemical reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes, useful in studying enzyme mechanisms.
Biological Probes: Used as probes to study biological processes.
Medicine
Drug Development: Potential candidates for the development of new therapeutic agents.
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals for pest control.
作用機序
The mechanism of action of thieno-thiadiazine derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific structure and substituents of the compound.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidines: Known for their anticancer properties.
Thiadiazoles: Exhibits a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Benzothiadiazines: Used in the development of diuretic drugs.
Uniqueness
The unique combination of the thieno-thiadiazine ring system with the 3-chlorophenyl and phenylmethyl substituents may confer specific biological activities and properties that distinguish it from other similar compounds.
Conclusion
“2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((3-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide” is a complex and potentially valuable compound with diverse applications in chemistry, biology, medicine, and industry
特性
CAS番号 |
214916-27-5 |
|---|---|
分子式 |
C19H15ClN2O3S2 |
分子量 |
418.9 g/mol |
IUPAC名 |
2-benzyl-4-[(3-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-16-8-4-7-15(9-16)10-21-17-12-26-13-18(17)27(24,25)22(19(21)23)11-14-5-2-1-3-6-14/h1-9,12-13H,10-11H2 |
InChIキー |
UTUNXHDUZCLGPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




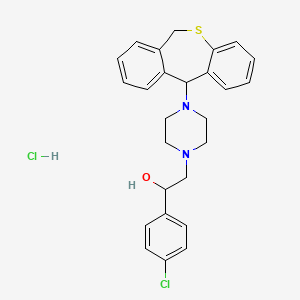
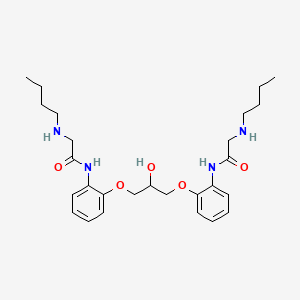

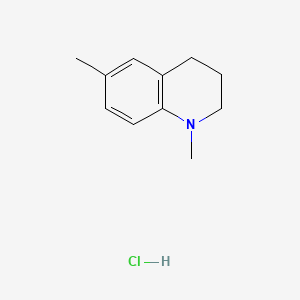
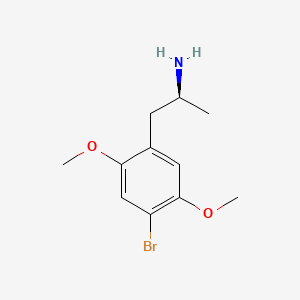
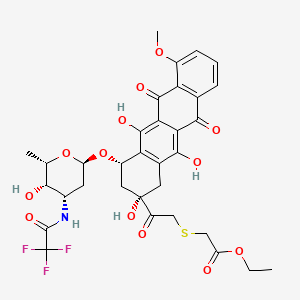

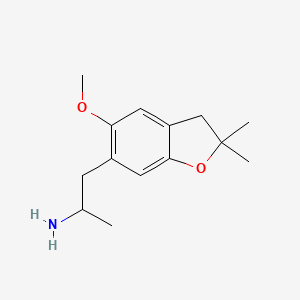
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
